N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine
Description
N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolopyridine core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-3-17-9-7-14-11(2)13-10-12-6-4-5-8-16(12)15-13/h10-11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXMGZICWVGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(C)C1=NN2CCCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic conditions to form the pyrazolopyridine core. Subsequent alkylation with 2-ethoxyethylamine under basic conditions yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone, while reduction could produce N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanol.
Scientific Research Applications
N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine
- N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydroindol-2-yl)ethanamine
- N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydrobenzimidazol-2-yl)ethanamine
Uniqueness
N-(2-ethoxyethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine stands out due to its unique pyrazolopyridine core, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
